molecular formula C9H7Cl2KO3 B050998 Dichlorprop-P-potassium CAS No. 113963-87-4

Dichlorprop-P-potassium

Cat. No. B050998
M. Wt: 273.15 g/mol
InChI Key: SIVJKMBJGCUUNS-NUBCRITNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dichlorprop-P-potassium is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It is a potassium salt of dichlorprop-P, which is a synthetic auxin. The chemical formula of dichlorprop-P-potassium is C9H8Cl2KNO3. It is a white crystalline powder with a melting point of 197-200°C. The herbicide is soluble in water and has a low volatility, making it an effective and safe option for weed control.

Mechanism Of Action

Dichlorprop-P-potassium works by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth and development of weeds by causing abnormal cell division and elongation. This leads to the death of the plant.

Biochemical And Physiological Effects

Dichlorprop-P-potassium has been found to have minimal effects on non-target organisms, including mammals, birds, and aquatic life. However, it can be toxic to some plant species, especially if applied at high concentrations. The herbicide is rapidly metabolized by plants and soil microorganisms, reducing its persistence in the environment.

Advantages And Limitations For Lab Experiments

Dichlorprop-P-potassium is a widely used herbicide in agricultural settings. However, it has limited applications in laboratory experiments due to its specificity for broadleaf weeds. It is not effective against grasses and other monocotyledonous plants. Moreover, its use in laboratory experiments may be restricted due to safety concerns.

Future Directions

The use of dichlorprop-P-potassium in agriculture is expected to continue due to its effectiveness and safety profile. However, there is a need for further research to explore its potential for weed resistance and environmental impacts. Additionally, there is a growing interest in developing new herbicides that are more selective and have lower environmental impacts. This could lead to the development of new compounds that are more effective and sustainable for weed control.

Synthesis Methods

Dichlorprop-P-potassium is synthesized by reacting dichlorprop-P with potassium hydroxide. The reaction takes place in an aqueous medium under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization to obtain the final product.

Scientific Research Applications

Dichlorprop-P-potassium has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including dandelions, clovers, and thistles. The herbicide is commonly used in cereals, pastures, and turf grasses.

properties

CAS RN

113963-87-4

Product Name

Dichlorprop-P-potassium

Molecular Formula

C9H7Cl2KO3

Molecular Weight

273.15 g/mol

IUPAC Name

potassium;(2R)-2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1

InChI Key

SIVJKMBJGCUUNS-NUBCRITNSA-M

Isomeric SMILES

C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]

SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]

Canonical SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]

Other CAS RN

113963-87-4

Pictograms

Corrosive; Irritant

synonyms

potassium 2-(2,4-dichlorophenoxy)-(R)-propionate

Origin of Product

United States

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